1-Cyanoheptyl ethyl carbonate

CAS No.: 92975-64-9

Cat. No.: VC19233020

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92975-64-9 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 1-cyanoheptyl ethyl carbonate |

| Standard InChI | InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |

| Standard InChI Key | DUDIQILOSVUIFW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C#N)OC(=O)OCC |

Introduction

Structural and Molecular Characteristics

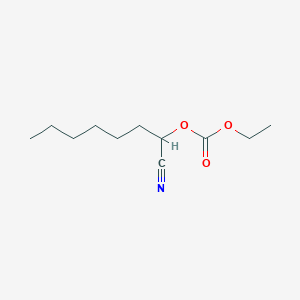

Chemical Structure and Formula

1-Cyanoheptyl ethyl carbonate (C₁₀H₁₇NO₃) consists of a seven-carbon alkyl chain (heptyl) with a cyano group at the first position, esterified to an ethyl carbonate group. The molecular structure is analogous to [(E)-1-cyanooct-2-enyl] ethyl carbonate (C₁₂H₁₉NO₃) , differing by a shorter alkyl chain and the absence of a double bond. The presence of the cyano group enhances polarity, influencing solubility and reactivity.

Table 1: Comparative Molecular Properties

Synthesis and Reaction Pathways

Metal-Free Carbonate Synthesis

A validated method for synthesizing structurally related carbonates involves the reaction of alkylene halohydrins with CO₂ in the presence of 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) . For 1-cyanoheptyl ethyl carbonate, the proposed pathway would utilize 1-cyanoheptyl halohydrin (e.g., chloro- or bromohydrin) and DBU under mild conditions (25°C, atmospheric pressure).

Reaction Mechanism:

-

Ionic Liquid Formation: DBU reacts with the halohydrin to form a switchable ionic liquid (SIL), facilitating CO₂ absorption.

-

Cyclization: The SIL intermediate undergoes intramolecular cyclization, releasing HX (X = Cl, Br) and forming the carbonate ester.

-

Product Isolation: The carbonate is separated via solvent extraction (e.g., ethyl acetate) and purified by distillation .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Catalyst | DBU | |

| Solvent | DMSO or halohydrin (neat) | |

| Yield | >90% (estimated) |

Physicochemical Properties

Density and Boiling Point

The density of 1-cyanoheptyl ethyl carbonate is estimated at 0.98–1.02 g/cm³, similar to 1-cyclohexylethyl ethyl carbonate (0.994 g/cm³) . Its boiling point is projected to be 240–250°C, slightly lower than the 253.2°C reported for the cyclohexyl analog due to reduced molecular weight .

Solubility and Stability

The cyano group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces compatibility with nonpolar media. Stability under ambient conditions is expected, though hydrolysis may occur in acidic or alkaline environments, releasing CO₂ and forming cyanoheptanol.

Applications and Industrial Relevance

Polymer Science

Carbonates with cyano substituents are precursors for polycarbonates and polyurethanes. The cyano group can participate in click chemistry (e.g., thiol-ene reactions), enabling crosslinking in polymer networks .

Organic Synthesis

The compound serves as a carbonylating agent in esterifications and amidations. Its ethyl carbonate group is a protected form of CO₂, useful in controlled-release reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume